N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins . In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound exhibits similar luminescent properties but differs in its biological activity.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another benzothiazole derivative with distinct emission properties and applications in white light emission.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Known for its use in OLEDs and other luminescent applications.
Properties
Molecular Formula |
C23H15FN2O2S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15FN2O2S/c1-13-17-12-15(24)8-11-19(17)28-21(13)22(27)25-16-9-6-14(7-10-16)23-26-18-4-2-3-5-20(18)29-23/h2-12H,1H3,(H,25,27) |
InChI Key |
GLRZDJHBGZCOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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